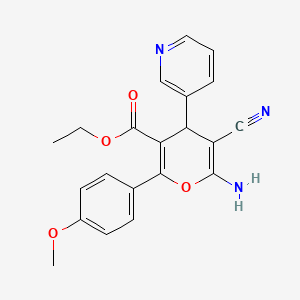
3,6-Diphenyl-1,2,4,5-tetraoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diphenyl-1,2,4,5-tetraoxane is an organic compound belonging to the class of cyclic peroxides. It is characterized by a four-membered ring containing two oxygen atoms and two carbon atoms, each bonded to a phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,6-Diphenyl-1,2,4,5-tetraoxane can be synthesized through the controlled oxidation of benzaldehyde with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the following steps:
Oxidation Reaction: Benzaldehyde is mixed with hydrogen peroxide in an acidic medium, such as acetic acid or sulfuric acid.
Formation of Intermediate: The reaction proceeds through the formation of an intermediate hydroperoxide.
Cyclization: The intermediate undergoes cyclization to form the tetroxane ring structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Key factors include the concentration of reactants, temperature control, and the use of efficient catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Diphenyl-1,2,4,5-tetraoxane undergoes various chemical reactions, including:
Thermal Decomposition: The compound decomposes upon heating, leading to the formation of benzaldehyde and benzoic acid.
Oxidation: It can be further oxidized to produce more complex peroxides.
Reduction: The compound can be reduced to form simpler organic molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic catalysts like sulfuric acid, acetic acid.
Major Products Formed
Benzaldehyde: A major product formed during thermal decomposition.
Benzoic Acid: Another product formed during the decomposition process.
Applications De Recherche Scientifique
3,6-Diphenyl-1,2,4,5-tetraoxane has several scientific research applications:
Chemistry: Used as a model compound to study the kinetics and mechanisms of peroxide decomposition.
Biology: Investigated for its potential antimalarial and antileishmanial properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of other organic compounds and as a polymerization initiator.
Mécanisme D'action
The mechanism of action of 3,6-Diphenyl-1,2,4,5-tetraoxane involves the cleavage of the peroxide bond (O-O bond) under thermal or catalytic conditions. This cleavage leads to the formation of reactive oxygen species, which can further react with other molecules. The compound’s effects are primarily due to the generation of these reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dimethyl-1,2,4,5-tetroxane: A methyl-substituted analog with similar structural properties.
3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: Another analog with four methyl groups, known for its explosive properties.
Uniqueness
3,6-Diphenyl-1,2,4,5-tetraoxane is unique due to the presence of phenyl groups, which impart distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C14H12O4 |
|---|---|
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
3,6-diphenyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C14H12O4/c1-3-7-11(8-4-1)13-15-17-14(18-16-13)12-9-5-2-6-10-12/h1-10,13-14H |
Clé InChI |
YKVVUUIZTXGPQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2OOC(OO2)C3=CC=CC=C3 |
Synonymes |
3,6-diphenyl-1,2,4,5-tetraoxane 3,6-diphenyl-1,2,4,5-tetroxane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(4-ethoxyphenyl)-oxomethyl]amino]acetic acid [2-(9H-fluoren-3-yl)-2-oxoethyl] ester](/img/structure/B1227709.png)
![2,4-dioxo-1H-pyrimidine-5-carboxylic acid [2-(2-bromoanilino)-2-oxoethyl] ester](/img/structure/B1227710.png)
![4-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide](/img/structure/B1227711.png)
![1-(2-Chlorophenyl)-3-[[(1-ethyl-2-methyl-5-benzimidazolyl)-oxomethyl]amino]thiourea](/img/structure/B1227713.png)

![3-[[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B1227716.png)

![2-[[4-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]-N-[(2-furanylmethylamino)-oxomethyl]acetamide](/img/structure/B1227718.png)






